molecular formula C84H121ClN18O17 B8069882 CID 16134405

CID 16134405

Cat. No.: B8069882
M. Wt: 1690.4 g/mol
InChI Key: OVBICQMTCPFEBS-SATRDZAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This absence limits a direct analysis, but methodological frameworks from the evidence can guide a hypothetical comparison. For instance, compounds are typically compared based on structural motifs, physicochemical properties, biological activity, and analytical signatures (e.g., mass spectrometry fragmentation patterns) .

Properties

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCNC(=NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCC)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H121ClN18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “CID 16134405” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet the demand for its applications. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “CID 16134405” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.

Scientific Research Applications

The compound with the identifier “CID 16134405” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, the compound is explored for its potential to treat various diseases. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 16134405” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Property This compound (Hypothetical) CID 156582093 (Oscillatoxin E) CID 23631927 (Cathepsin L Inhibitor)
Molecular Formula C₃₀H₄₀O₇ (example) C₃₃H₄₈O₈ C₂₀H₂₅N₃O₅S
Molecular Weight 528.6 g/mol 596.7 g/mol 403.5 g/mol
Key Functional Groups Epoxide, hydroxyl Cyclic ether, ester Sulfonamide, carbamate
Biological Activity Anticancer (hypothetical) Cytotoxic marine toxin Protease inhibition
Analytical Signature CID-MS fragments at m/z 305 ESI-MS [M+H]⁺: 597.3 IC₅₀: 12 nM against Cathepsin L

Key Observations:

Structural Divergence :

  • CID 156582093 (oscillatoxin E) contains a cyclic ether and ester groups, while CID 23631927 features a sulfonamide moiety critical for protease binding .
  • Hypothetically, this compound could share backbone features with oscillatoxins but differ in oxygenation patterns.

Functional Overlap :

  • Oscillatoxin derivatives exhibit cytotoxicity via membrane disruption, whereas CID 23631927 targets enzymatic activity . This compound might share mechanisms with either class, depending on substituents.

Analytical Techniques :

  • CID-based mass spectrometry () could differentiate these compounds via fragmentation patterns. For example, oscillatoxins fragment at marine toxin-specific ions (e.g., m/z 305 in hypothetical data), while protease inhibitors show neutral losses indicative of sulfonamide groups .

Limitations and Recommendations

  • Data Gaps : The absence of empirical data for this compound in the evidence necessitates reliance on analogous comparisons.
  • Future Directions :
    • Conduct LC-ESI-MS/MS studies to characterize this compound’s fragmentation patterns .
    • Compare bioactivity using assays relevant to its hypothesized targets (e.g., cytotoxicity or enzyme inhibition) .

Q & A

How can I formulate a focused research question for studying CID 16134405’s chemical properties?

  • Methodology : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example: "How does the structural modification of this compound (intervention) affect its thermal stability (outcome) compared to its unmodified analog (comparison) in polymer synthesis (population)?" .
  • Criteria : Ensure alignment with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles. Test feasibility via preliminary literature reviews and computational simulations .

Q. What are the best practices for conducting a literature review on this compound?

  • Steps :
  • Use databases like PubMed, SciFinder, and Reaxys to identify primary sources (e.g., synthesis protocols, spectroscopic data).
  • Filter studies using keywords: "this compound," "synthesis pathways," "catalytic activity," "structural characterization."

Q. How should I design experiments to validate this compound’s reactivity under varying conditions?

  • Framework :
  • Define variables: Independent (e.g., temperature, solvent polarity), dependent (e.g., reaction yield, byproduct formation).
  • Include control groups (e.g., inert atmospheres vs. ambient conditions).
  • Use factorial design to assess interactions between variables .
    • Validation : Replicate key experiments from high-impact studies to establish baseline reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s catalytic efficiency?

  • Approach :
  • Perform meta-analysis of existing datasets to identify outliers or methodological inconsistencies (e.g., differing purity standards, instrumentation calibration).
  • Conduct controlled replication studies using standardized protocols (e.g., identical substrate ratios, reaction times) .
    • Tools : Statistical tests (ANOVA, t-tests) to compare results across studies; surface characterization (XRD, TEM) to verify material properties .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

  • Strategies :
  • Use density functional theory (DFT) to predict binding affinities and electronic properties.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
    • Limitations : Address force field parameterization challenges for non-standard functional groups .

Q. How can I optimize this compound’s synthesis to improve yield while minimizing byproducts?

  • Methodology :
  • Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time).
  • Use green chemistry principles (e.g., solvent-free conditions, biocatalysts) to enhance sustainability .
    • Characterization : Monitor reaction progress via in situ techniques (e.g., FTIR, HPLC) .

Q. What ethical considerations apply when studying this compound’s potential toxicity?

  • Guidelines :
  • Follow OECD protocols for acute toxicity testing (e.g., LD50 assays).
  • Disclose conflicts of interest (e.g., funding from entities with commercial stakes) in publications .

Methodological Challenges and Solutions

Q. How do I ensure reproducibility when working with this compound’s hygroscopic derivatives?

  • Best Practices :
  • Standardize storage conditions (e.g., inert gas, desiccants).
  • Document moisture content via Karl Fischer titration in all experiments .

Q. What strategies mitigate bias in data collection for this compound’s pharmacokinetic studies?

  • Approach :
  • Use double-blinded protocols for animal trials.
  • Employ randomization in sample grouping and automated data recording systems .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Integration :
  • Collaborate with material scientists for advanced characterization (e.g., SEM-EDS for elemental mapping).
  • Partner with computational chemists to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.